molecular formula C11H7F3N2O B12442234 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine

4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine

Cat. No.: B12442234
M. Wt: 240.18 g/mol
InChI Key: INWUUIYEZGHEMJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a hydroxyl group at position 4, a trifluoromethyl group at position 2, and a phenyl group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-trifluoromethyl-4,6-dichloropyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as ethanol, with a base like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection . The compound may also interact with cellular pathways involved in stress response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-trifluoromethyl-6-phenylpyrimidine is unique due to the combination of its trifluoromethyl and phenyl groups, which confer specific chemical and biological properties. The presence of these groups can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to other pyrimidine derivatives .

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-15-8(6-9(17)16-10)7-4-2-1-3-5-7/h1-6H,(H,15,16,17)

InChI Key

INWUUIYEZGHEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C(F)(F)F

Origin of Product

United States

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